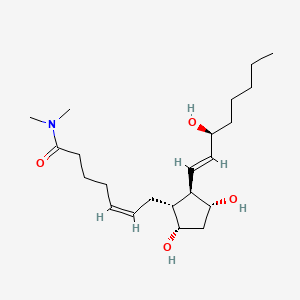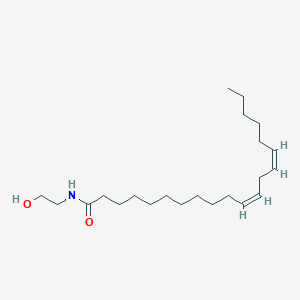
N-cis-11,14-eicosadienoyl ethanolamine
概要
説明
N-cis-11,14-eicosadienoyl ethanolamine: is a member of the N-acylethanolamine family, which includes the endocannabinoid anandamide. It is a fatty amide obtained by the formal condensation of (11Z,14Z)-eicosadienoic acid with ethanolamine . This compound is known for its role in various biological processes and is a subject of interest in lipidomics research.
準備方法
Synthetic Routes and Reaction Conditions: N-cis-11,14-eicosadienoyl ethanolamine is synthesized through the formal condensation of (11Z,14Z)-eicosadienoic acid with ethanolamine . The reaction typically involves the activation of the carboxylic acid group of (11Z,14Z)-eicosadienoic acid, followed by its reaction with ethanolamine under controlled conditions to form the amide bond.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may include steps for purification and quality control to ensure the compound’s consistency and purity.
化学反応の分析
Types of Reactions: N-cis-11,14-eicosadienoyl ethanolamine can undergo various chemical reactions, including:
Oxidation: The double bonds in the eicosadienoyl chain can be oxidized under specific conditions.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group in ethanolamine can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogenating agents and nucleophiles.
Major Products:
Oxidation: Products may include epoxides or hydroxylated derivatives.
Reduction: The primary amine derivative.
Substitution: Various substituted ethanolamine derivatives.
科学的研究の応用
N-cis-11,14-eicosadienoyl ethanolamine has several scientific research applications, including:
Chemistry: Used as a model compound in studies of lipid metabolism and synthesis.
Biology: Investigated for its role in cellular signaling and membrane dynamics.
Medicine: Explored for potential therapeutic effects, particularly in relation to its interaction with cannabinoid receptors.
Industry: Utilized in the development of lipid-based formulations and products.
作用機序
The mechanism of action of N-cis-11,14-eicosadienoyl ethanolamine involves its interaction with specific molecular targets, such as cannabinoid receptors. It acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various signaling pathways, leading to effects on cellular processes such as inflammation, pain perception, and neuroprotection .
類似化合物との比較
Anandamide: Another N-acylethanolamine with similar biological activities.
Oleoylethanolamide: Known for its role in appetite regulation and lipid metabolism.
Palmitoylethanolamide: Studied for its anti-inflammatory and analgesic properties.
Uniqueness: N-cis-11,14-eicosadienoyl ethanolamine is unique due to its specific fatty acid chain configuration, which influences its interaction with molecular targets and its biological effects. Its distinct structure allows for specific interactions that may not be observed with other N-acylethanolamines.
特性
IUPAC Name |
(11Z,14Z)-N-(2-hydroxyethyl)icosa-11,14-dienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,24H,2-5,8,11-21H2,1H3,(H,23,25)/b7-6-,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQCBVWCBTUPDQ-HZJYTTRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(15R)-9,15-dimethoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol](/img/structure/B1238647.png)
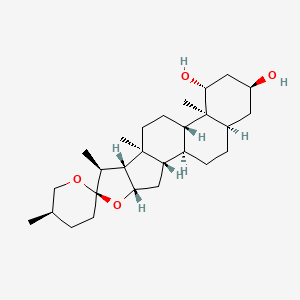
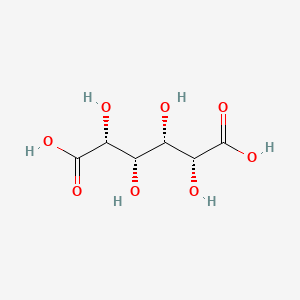

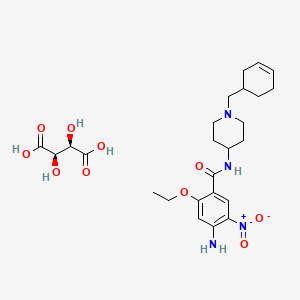
![(1R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one](/img/structure/B1238655.png)
![(2S)-5-[amino(nitramido)methylidene]azaniumyl-2-azaniumylpentanoate](/img/structure/B1238656.png)
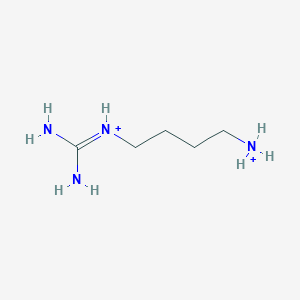
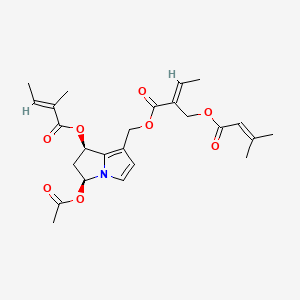
![methyl (3S,4R)-8-methyl-3-[(E)-3-phenylprop-2-enoyl]oxy-8-azabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B1238667.png)


